molecular formula C12H18FN3O B1371059 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol CAS No. 1155522-94-3

2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol

Cat. No. B1371059
M. Wt: 239.29 g/mol
InChI Key: PZJLYZOAPXOEMC-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol” does not have a specific description available in the search results. However, a similar compound “2-(((4-Fluorophenyl)amino)methyl)phenol” is mentioned, which has an empirical formula of C13H12FNO and a molecular weight of 217.241.



Synthesis Analysis

The synthesis analysis of the compound is not directly available. However, a related compound, “4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol”, was synthesized in a methanolic medium through the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline2.



Molecular Structure Analysis

The molecular structure analysis of the compound is not directly available. However, a similar compound “2-Amino-1-(4-fluorophenyl)ethanol” has a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol3.



Chemical Reactions Analysis

The chemical reactions analysis of the compound is not directly available. However, a related compound, “(2E)-3-(4-fluorophenyl)-1-(4-{[(1E)-(4-fluorophenyl)methylene]amino}phenyl)prop-2-en-1-one”, has been studied for its second- and third-order nonlinear optical properties4.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are not directly available. However, a similar compound “2-(((4-Fluorophenyl)amino)methyl)phenol” is mentioned as a solid form6.


Scientific Research Applications

  • Aldosterone Synthase Inhibition : A study by Meguro et al. (2017) identified a compound related to 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol as a potent inhibitor of aldosterone synthase, showing effectiveness in both human and rodent models. This suggests potential applications in treating conditions like hypertension and heart failure where aldosterone plays a role (Meguro et al., 2017).

  • Synthesis and Chemical Properties : Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, a drug that includes a structure similar to the one , highlighting the process and chemical properties. This research may provide insights into the chemical synthesis and potential applications of similar compounds (Shakhmaev et al., 2016).

  • Fluorescent Logic Gates in Solvent Polarity : Gauci and Magri (2022) investigated compounds including a piperazine receptor for their use as fluorescent logic gates in different solvents. This research could be relevant for understanding the behavior of 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol in various environments (Gauci & Magri, 2022).

  • Antitumor Activity of Piperazine-Based Compounds : Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, investigating their effect on tumor DNA methylation in vitro. This could indicate potential antitumor applications for similar compounds (Hakobyan et al., 2020).

  • Synthesis and Structural Confirmation : Jin-peng (2013) focused on the synthesis of a related compound, providing insights into the technological parameters and structure confirmation which might be applicable to the synthesis of 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol (Jin-peng, 2013).

  • Enantioselective Synthesis in Medicinal Applications : A 2022 study discussed the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing certain drugs. This research could provide valuable information on the synthesis process relevant to similar compounds (Anonymous, 2022).

  • Kinetics and Mechanisms in Chemical Reactions : Castro et al. (2001) studied the reactions of compounds with piperazine, which can provide insights into the chemical behavior and potential reactions of 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol (Castro et al., 2001).

  • Bioactivity of Piperazine Derivatives : Mermer et al. (2018) synthesized triazole derivatives containing a piperazine nucleus and assessed their biological potentials, including antimicrobial and enzyme inhibitory activities. This highlights the biological activity potential of piperazine derivatives (Mermer et al., 2018).

Safety And Hazards

properties

IUPAC Name

2-[4-(2-amino-4-fluorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJLYZOAPXOEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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